

Spectroscopic Data for Taltobulin Intermediate-11 Not Publicly Available

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Compound of Interest		
Compound Name:	Taltobulin intermediate-11	
Cat. No.:	B12386776	Get Quote

A comprehensive search of scientific literature and patent databases did not yield specific spectroscopic data for a compound explicitly identified as "**Taltobulin intermediate-11**." While the synthesis of Taltobulin (also known as HTI-286), a potent antimicrotubule agent, and its various intermediates are described in scientific publications and patents, detailed characterization data such as ¹H NMR, ¹³C NMR, and mass spectrometry for an intermediate designated as "intermediate-11" is not publicly accessible.

Taltobulin is a synthetic analog of the natural product hemiasterlin.[1] The synthesis of Taltobulin and its analogs is a complex multi-step process, and while research articles and patents discuss the general synthetic routes, they often do not provide a public record of the detailed spectroscopic analysis for every single intermediate.[2][3]

Consequently, a direct comparison guide featuring experimental data for "**Taltobulin** intermediate-11" versus alternative compounds cannot be constructed at this time due to the absence of the necessary source data.

General Approach to Spectroscopic Data Analysis of Synthetic Intermediates

For a compound like a Taltobulin intermediate, which is a peptide-like molecule, a standard battery of spectroscopic techniques would be employed to confirm its structure and purity. This typically includes:



- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental for elucidating the carbon-hydrogen framework of the molecule. Chemical shifts (δ), coupling constants (J), and integration values provide detailed information about the connectivity and stereochemistry of the atoms.
- Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). Fragmentation patterns observed in the mass spectrum can further help in structural confirmation.
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within the molecule, such as carbonyl groups (C=O), amines (N-H), and hydroxyl groups (O-H), by observing their characteristic vibrational frequencies.
- High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the synthesized intermediate. By comparing the retention time of the main peak with those of any impurities, a quantitative measure of purity can be obtained.

Hypothetical Comparison Guide: Taltobulin Intermediate vs. Alternative

To illustrate the format and content of the requested comparison guide, a template is provided below. This template outlines how the spectroscopic data would be presented if it were available. For the purpose of this example, we will consider a hypothetical alternative intermediate, "Alternative Intermediate X."

Table 1: Comparison of Spectroscopic Data



Spectroscopic Method	Taltobulin Intermediate-11	Alternative Intermediate X
¹H NMR (CDCl₃, 400 MHz)	Data not available	Hypothetical Data: δ 7.25 (m, 5H), 4.50 (d, J = 8.0 Hz, 1H),
¹³ C NMR (CDCl ₃ , 100 MHz)	Data not available	Hypothetical Data: δ 172.5, 136.0, 129.0,
Mass Spec. (ESI+) m/z	Data not available	Hypothetical Data: [M+H] ⁺ calculated for C ₂₀ H ₃₀ N ₂ O ₄ : 379.22, found: 379.25
Purity (HPLC)	Data not available	Hypothetical Data: 98.5%

Experimental Protocols

Detailed experimental protocols are essential for the reproducibility of scientific findings. Below are general methodologies for the key spectroscopic experiments that would be cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the dried sample would be dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Data Acquisition: ¹H and ¹³C NMR spectra would be recorded on a spectrometer, for instance, a 400 MHz instrument.
- Data Processing: The resulting Free Induction Decay (FID) would be Fourier transformed, and the spectra would be phase and baseline corrected. Chemical shifts would be referenced to the residual solvent peak.

Mass Spectrometry (MS)

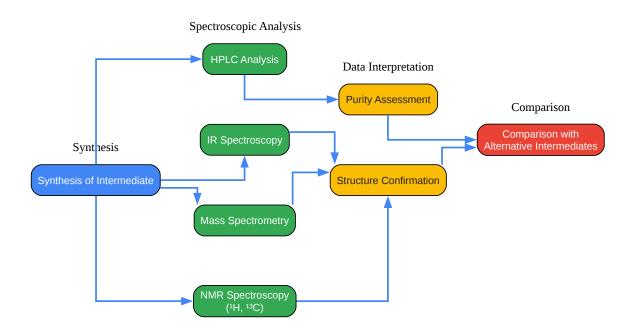
- Sample Preparation: A dilute solution of the sample would be prepared in a suitable solvent (e.g., methanol, acetonitrile).
- Data Acquisition: The solution would be introduced into the mass spectrometer, often using an electrospray ionization (ESI) source. The mass analyzer would be scanned over a



relevant mass-to-charge (m/z) range.

Visualizing the Workflow

A diagram illustrating the typical workflow for spectroscopic data analysis helps in understanding the logical sequence of experiments.



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Caption: Experimental workflow for the synthesis and spectroscopic analysis of a chemical intermediate.

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References

- 1. HTI-286, a synthetic analogue of the tripeptide hemiasterlin, is a potent antimicrotubule agent that circumvents P-glycoprotein-mediated resistance in vitro and in vivo PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activity of analogues of the antimicrotubule agent N,beta,beta-trimethyl-L-phenylalanyl-N(1)-[(1S,2E)-3-carboxy-1-isopropylbut-2-enyl]- N(1),3-dimethyl-L-valinamide (HTI-286) PubMed [pubmed.ncbi.nlm.nih.gov]
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